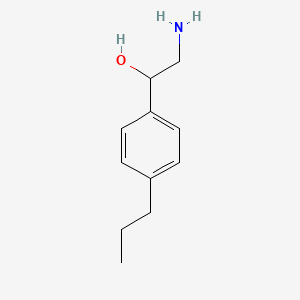
2-Amino-1-(4-propylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(4-propylphenyl)ethan-1-ol is an organic compound with the molecular formula C11H17NO It is a derivative of phenylethanol, where the phenyl ring is substituted with a propyl group at the para position and an amino group at the alpha position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-propylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-Nitro-1-(4-propylphenyl)ethan-1-ol. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst under mild conditions. Another method involves the reductive amination of 4-Propylbenzaldehyde with ammonia or an amine, followed by reduction with a suitable reducing agent such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-Amino-1-(4-propylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halides or esters.
科学的研究の応用
2-Amino-1-(4-propylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 2-Amino-1-(4-propylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
2-Amino-1-phenylethanol: Lacks the propyl group, leading to different chemical and biological properties.
2-Amino-1-(4-methylphenyl)ethan-1-ol: Contains a methyl group instead of a propyl group, affecting its reactivity and interactions.
2-Amino-1-(4-ethylphenyl)ethan-1-ol: Contains an ethyl group, leading to variations in its chemical behavior.
Uniqueness
2-Amino-1-(4-propylphenyl)ethan-1-ol is unique due to the presence of the propyl group, which influences its hydrophobicity and steric interactions. This structural feature can affect its reactivity, solubility, and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
2-amino-1-(4-propylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-2-3-9-4-6-10(7-5-9)11(13)8-12/h4-7,11,13H,2-3,8,12H2,1H3 |
InChIキー |
MSZNLSDREDJBCU-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)C(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B13547245.png)

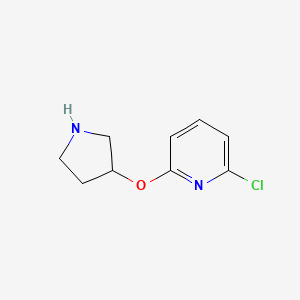
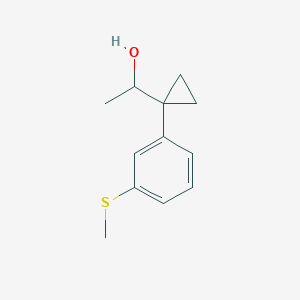
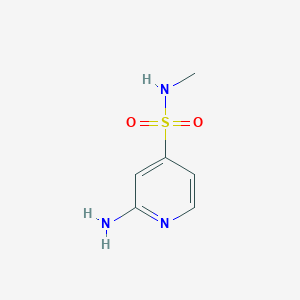
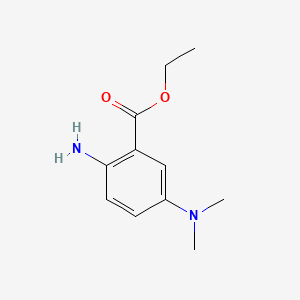
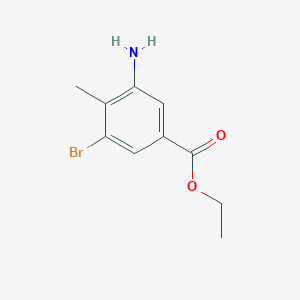

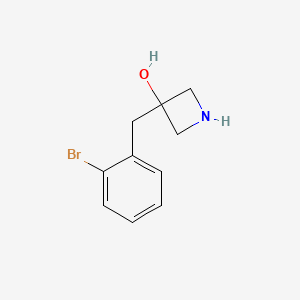
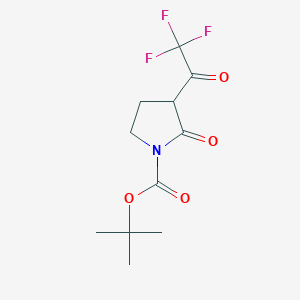
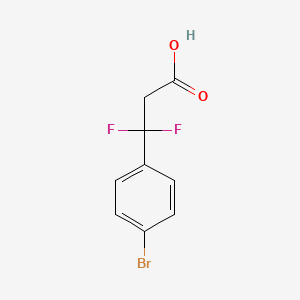

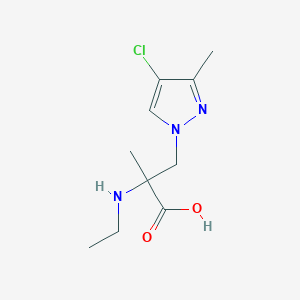
![Pyrazolo[1,5-a]pyrimidine-2-methanol](/img/structure/B13547319.png)
